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Compound of Interest

Compound Name: N-Boc-2-Amino-5-bromothiazole

Cat. No.: B153047 Get Quote

Introduction

N-tert-butoxycarbonyl-2-amino-5-bromothiazole, commonly referred to as N-Boc-2-amino-5-
bromothiazole, is a pivotal intermediate in modern pharmaceutical and medicinal chemistry.

Its structure combines a versatile thiazole ring, a reactive bromine atom, and a Boc-protected

amine, making it an ideal building block for creating complex molecular architectures. The Boc

(tert-butoxycarbonyl) group serves as an effective protecting group for the amino moiety,

allowing for selective reactions at other positions of the thiazole ring. The bromine atom at the

5-position is particularly valuable for introducing molecular diversity through various cross-

coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This functional handle is

instrumental in the synthesis of numerous biologically active compounds, most notably in the

development of kinase inhibitors for oncology, such as Dasatinib.

Key Applications

Kinase Inhibitors: The 2-aminothiazole scaffold is a privileged structure found in many kinase

inhibitors. N-Boc-2-amino-5-bromothiazole serves as a key precursor for synthesizing

drugs like Dasatinib, a potent inhibitor of multiple tyrosine kinases.[1][2]

Cross-Coupling Reactions: The bromo-substituent at the C5 position is a versatile handle for

palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to

introduce aryl, heteroaryl, or alkyl groups.[3][4][5]
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Scaffold for Drug Discovery: It provides a robust scaffold for developing libraries of

compounds for high-throughput screening in drug discovery programs.

Physicochemical Properties
The key physicochemical properties of N-Boc-2-amino-5-bromothiazole are summarized in

the table below.

Property Value Reference

CAS Number 405939-39-1 [6][7]

Molecular Formula C₈H₁₁BrN₂O₂S [6][7]

Molecular Weight 279.15 g/mol [6][8]

Appearance Off-white to yellow solid [9]

Melting Point 149 °C [6][9]

Solubility Slightly soluble in water [6][9]

pKa 4.58 ± 0.70 (Predicted) [9]

Storage
Under inert gas (Nitrogen or

Argon) at 2-8°C
[9]

Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-Amino-5-
bromothiazole
This protocol details the protection of the amino group of 2-amino-5-bromothiazole using di-tert-

butyl dicarbonate ((Boc)₂O). This is a standard procedure to prevent the amine from interfering

with subsequent cross-coupling reactions.

Materials:

2-Amino-5-bromothiazole monohydrobromide (1.0 eq.)[9]

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.)[9]
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Triethylamine (Et₃N)[9]

4-(Dimethylamino)pyridine (DMAP) (0.025 eq.)[9]

Tetrahydrofuran (THF)[9]

Ethyl acetate (EtOAc)

Heptane

Brine solution

Procedure:

To a suspension of 2-amino-5-bromothiazole monohydrobromide (1.0 eq.) in THF, add

triethylamine (Et₃N) and stir at room temperature for 6 hours to obtain the free base.[10][11]

Filter to remove the resulting precipitate.

To the filtrate containing 2-amino-5-bromothiazole, add 4-(dimethylamino)pyridine (DMAP,

0.025 eq.).[9]

Cool the reaction mixture to 0°C using an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in THF to the mixture.[9]

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, concentrate the mixture under reduced pressure (vacuum).

To the residue, add a mixture of EtOAc/heptane (1:10) and stir at room temperature

overnight to induce precipitation.[9]

Filter the mixture. Wash the filtrate with brine, dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under vacuum to yield the crude product.[9]

Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-2-
amino-5-bromothiazole.
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Starting Materials

Reaction & Workup
Purification & Product
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1. Free Base Formation (rt, 6h)
2. Boc Protection (0°C to rt, overnight)(Boc)₂O

THF, Et₃N, DMAP

1. Vacuum Concentration
2. Precipitation (EtOAc/Heptane)

3. Filtration & Washing
Column Chromatography N-Boc-2-Amino-

5-bromothiazole

Click to download full resolution via product page

Workflow for the synthesis of N-Boc-2-amino-5-bromothiazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of N-Boc-2-
amino-5-bromothiazole with an arylboronic acid. This reaction is fundamental for creating the

carbon-carbon bond necessary for many pharmaceutical scaffolds.[3]

Materials:

N-Boc-2-amino-5-bromothiazole (1.0 eq.)

Arylboronic acid (1.2 eq.)[3]

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.)[3]

Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)[3]

Schlenk flask or microwave vial

Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate

Procedure:

Add N-Boc-2-amino-5-bromothiazole (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium

catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.) to a Schlenk flask.[3]

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three

times.[3]

Add the anhydrous solvent (e.g., 4:1 dioxane/water) via syringe.

Heat the reaction mixture with stirring to 80-100°C for 2-12 hours. Monitor the reaction's

progress by TLC or LC-MS.[3]

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[3]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.[3]

Purify the crude product by column chromatography on silica gel to afford the desired 2-(N-

Boc-amino)-5-arylthiazole derivative.[3]

Reaction Setup Reaction & Monitoring Workup & Purification
Final Product

1. Add Thiazole, Boronic Acid,
Pd Catalyst, and Base to Flask

2. Evacuate and Backfill
with Inert Gas (3x) 3. Add Anhydrous Solvent Heat with Stirring

(80-100°C, 2-12h)
Monitor by

TLC or LC-MS
1. Cool and Dilute (EtOAc)
2. Wash with Water & Brine 3. Dry (Na₂SO₄) & Concentrate 4. Column Chromatography 2-(N-Boc-amino)-

5-arylthiazole

Click to download full resolution via product page

General workflow for a Suzuki-Miyaura cross-coupling reaction.
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Quantitative Data Summary
The following table summarizes representative yields for the synthesis of the precursor and a

subsequent Suzuki coupling reaction. Actual yields may vary based on reaction scale and

specific substrates used.

Reaction Starting Materials Product
Representative
Yield

Bromination
2-Aminothiazole,

Bromine

2-Amino-5-

bromothiazole
~75%[10]

Boc Protection

2-Amino-5-

bromothiazole,

(Boc)₂O

N-Boc-2-amino-5-

bromothiazole
85-95% (Typical)

Suzuki Coupling

N-Boc-2-amino-5-

bromothiazole,

Phenylboronic acid

2-(N-Boc-amino)-5-

phenylthiazole
60-90% (Estimated)[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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